molecular formula C10H21O4P B14297777 Diethyl (1-oxohexan-3-yl)phosphonate CAS No. 116045-70-6

Diethyl (1-oxohexan-3-yl)phosphonate

Cat. No.: B14297777
CAS No.: 116045-70-6
M. Wt: 236.24 g/mol
InChI Key: OLNNVAQSCUUCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1-oxohexan-3-yl)phosphonate is a phosphonate ester characterized by a hexan-3-yl backbone substituted with a ketone group at position 1 and a diethyl phosphonate moiety. Phosphonates are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their stability, reactivity, and bioactivity .

Properties

CAS No.

116045-70-6

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

3-diethoxyphosphorylhexanal

InChI

InChI=1S/C10H21O4P/c1-4-7-10(8-9-11)15(12,13-5-2)14-6-3/h9-10H,4-8H2,1-3H3

InChI Key

OLNNVAQSCUUCDX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC=O)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-oxohexan-3-yl)phosphonate can be synthesized through several methods One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditionsAnother method involves the use of trialkyl phosphite and an alkyl halide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov reaction. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-oxohexan-3-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates. These products have various applications in different fields of science and industry .

Scientific Research Applications

Diethyl (1-oxohexan-3-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (1-oxohexan-3-yl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Alkyl-substituted phosphonates (e.g., hexadecyl derivatives) exhibit higher logP values, correlating with enhanced membrane permeability . Ketone-containing derivatives (e.g., 1-oxohexan-3-yl) may display polarity-dependent solubility.
  • Thermal Stability : Phosphonates with aromatic groups (e.g., coumarin derivatives) often have higher melting points (>200°C) due to π-π stacking, whereas alkyl derivatives are typically liquids at room temperature .

Research and Industrial Implications

  • Pharmaceuticals : Diethyl hexadecylphosphonate’s transdermal efficacy highlights its utility in topical drug formulations .
  • Catalysis : Advances in catalyst design (e.g., silica-supported systems) improve the sustainability of phosphonate synthesis .
  • Safety Considerations : Alkylphosphonites (e.g., diethyl ethylphosphonite) require stringent handling due to toxicity and regulatory restrictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.